Synthetic Accessibility: Validated Scalable Route for Chiral (1S,6R) Derivative
The compound's value is enhanced by a published process for the scalable asymmetric synthesis of its chiral (1S,6R) derivative. This crystallization-induced diastereomer transformation (CIDT) method addresses a key supply chain constraint, providing a high-yielding route to a valuable building block compared to the racemic mixture or other bicyclic diamines lacking such methodology [1].
| Evidence Dimension | Availability of Scalable Asymmetric Synthesis Method |
|---|---|
| Target Compound Data | Scalable CIDT methodology published for (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative |
| Comparator Or Baseline | Racemic mixture (standard commercial form) |
| Quantified Difference | Enables access to enantiopure material, a prerequisite for many drug discovery programs |
| Conditions | Process development and optimization |
Why This Matters
The existence of a published, scalable route to a single enantiomer derivative reduces technical risk and accelerates development timelines for users in medicinal chemistry.
- [1] Lisnyak, V. G., Tan, Y., Ramirez, A., Wisniewski, S. R., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 88(17), 12493–12501. View Source
